Synthesis and Characterization of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: A Technical Guide
Synthesis and Characterization of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline. This molecule is of interest as a potential building block in the development of novel pharmaceuticals, drawing parallels to structurally related intermediates used in targeted cancer therapies. This document outlines detailed synthetic protocols, predicted physicochemical properties, and expected characterization data.
Physicochemical Properties
The key quantitative data for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline are summarized in the table below. These values are a combination of reported data and computational predictions.
| Property | Value | Source |
| CAS Number | 402-19-7 | [1] |
| Molecular Formula | C₈H₈F₃NO₂S | [1] |
| Molecular Weight | 239.22 g/mol | [1] |
| Melting Point | 90-91 °C | Reported |
| Boiling Point (Predicted) | 359.5 ± 42.0 °C | Computational |
| Density (Predicted) | 1.432 ± 0.06 g/cm³ | Computational |
| pKa (Predicted) | 3.31 ± 0.10 | Computational |
| LogP (Predicted) | 2.9 | [2] |
Synthesis Protocol
The synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline is typically achieved through a two-step process, starting from 2-chloro-5-(trifluoromethyl)aniline. The first step involves the introduction of a methylthio group, followed by oxidation to the corresponding sulfone.
Step 1: Synthesis of 2-(Methylthio)-5-(trifluoromethyl)aniline
This procedure is adapted from analogous syntheses of similar aromatic thioethers.
Reaction:
Experimental Protocol:
-
To a solution of 2-chloro-5-(trifluoromethyl)aniline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-(methylthio)-5-(trifluoromethyl)aniline.
Step 2: Synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline
This final oxidation step can be carried out using various oxidizing agents. Two common and effective methods are presented below.
Method A: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
Reaction:
Experimental Protocol:
-
Dissolve 2-(methylthio)-5-(trifluoromethyl)aniline (1 equivalent) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.1 to 2.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material and the intermediate sulfoxide.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford 2-(methylsulfonyl)-5-(trifluoromethyl)aniline as a solid.[3]
Method B: Oxidation with Hydrogen Peroxide and a Tungsten Catalyst
This method provides a greener alternative to peroxy acids.
Reaction:
Experimental Protocol:
-
In a reaction flask, dissolve 2-(methylthio)-5-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as methanol or acetic acid.
-
Add a catalytic amount of sodium tungstate (Na₂WO₄) (e.g., 1-5 mol%).
-
Slowly add hydrogen peroxide (30% aqueous solution, 2.2 to 3.0 equivalents) to the reaction mixture, maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture and add a saturated aqueous solution of sodium sulfite to quench any remaining peroxide.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline.
Characterization Data (Predicted and Analogous)
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.1-3.3 | Singlet | 3H | -SO₂CH₃ |
| ~ 5.0-5.5 | Broad Singlet | 2H | -NH₂ |
| ~ 7.0-7.2 | Doublet | 1H | Aromatic C-H |
| ~ 7.4-7.6 | Doublet of Doublets | 1H | Aromatic C-H |
| ~ 7.8-8.0 | Doublet | 1H | Aromatic C-H |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would exhibit signals corresponding to the eight carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 45 | -SO₂CH₃ |
| ~ 115-120 | Aromatic C-H |
| ~ 120-125 (quartet, J ≈ 270 Hz) | -CF₃ |
| ~ 125-130 | Aromatic C-H |
| ~ 130-135 | Aromatic C-H |
| ~ 135-140 | Aromatic C-SO₂ |
| ~ 145-150 | Aromatic C-NH₂ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3500 | N-H stretching (asymmetric and symmetric) |
| 1600-1620 | N-H bending |
| 1300-1350 | S=O stretching (asymmetric) |
| 1120-1160 | S=O stretching (symmetric) |
| 1100-1300 | C-F stretching |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 239.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of the synthesized compound.
Potential Applications in Drug Development
While there is no direct evidence of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline being used in a signaling pathway or as an active pharmaceutical ingredient, its structure is noteworthy. The trifluoromethyl and sulfonyl groups are common motifs in medicinal chemistry, often introduced to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[4]
Significantly, the structurally related compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is a key intermediate in the synthesis of Nilotinib, a Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[5][6][7] This highlights the potential of trifluoromethyl-substituted anilines as valuable building blocks in the design and synthesis of targeted therapies.[8][9] Further research may explore the utility of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline as a scaffold for the development of novel kinase inhibitors or other therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. 2-methylsulfonyl-N-(trifluoromethyl)aniline | C8H8F3NO2S | CID 71227860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US10392351B2 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]
- 8. news.umich.edu [news.umich.edu]
- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
